![molecular formula C26H22O10 B13399713 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-](/img/structure/B13399713.png)
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one,3’-(b-D-galactopyranosyloxy)-6’-hydroxy- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, with additional functional groups including a galactopyranosyloxy and a hydroxy group. Its intricate structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one,3’-(b-D-galactopyranosyloxy)-6’-hydroxy- typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the spiro linkage. The galactopyranosyloxy group is introduced through glycosylation reactions using appropriate glycosyl donors and promoters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one,3’-(b-D-galactopyranosyloxy)-6’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one,3’-(b-D-galactopyranosyloxy)-6’-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one,3’-(b-D-galactopyranosyloxy)-6’-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the galactopyranosyloxy group can interact with carbohydrate-binding proteins, influencing cellular processes. The hydroxy group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one,3’,6’-dihydroxy-: Lacks the galactopyranosyloxy group but shares the core spiro structure.
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one,4’,5’-bis[[bis(2-pyridinylmethyl)amino]methyl]-2’,7’-dichloro-3’,6’-dihydroxy-: Contains additional functional groups that enhance its chemical reactivity
Uniqueness
The presence of the galactopyranosyloxy group in Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one,3’-(b-D-galactopyranosyloxy)-6’-hydroxy- distinguishes it from other similar compounds. This group imparts unique biochemical properties, making it valuable for specific applications in biology and medicine. Additionally, the combination of hydroxy and spiro structures contributes to its versatility in chemical reactions and potential for developing novel derivatives .
Propiedades
IUPAC Name |
3'-hydroxy-6'-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYQLPZPLBOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
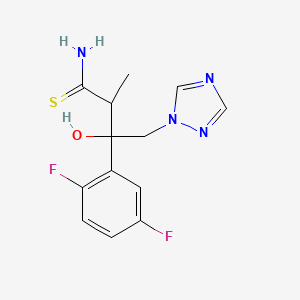
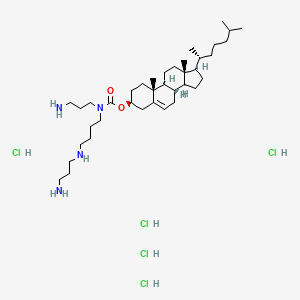
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; N-cyclohexylcyclohexanamine](/img/structure/B13399644.png)
![1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B13399647.png)
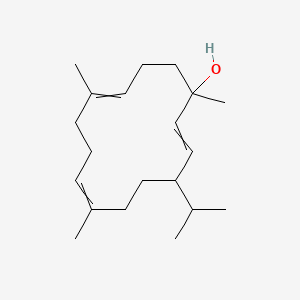
![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)
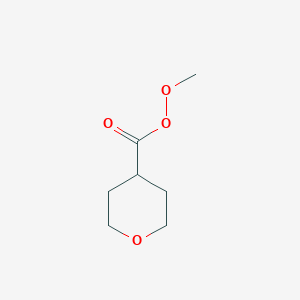

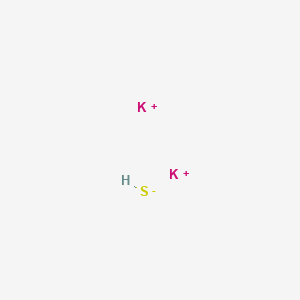
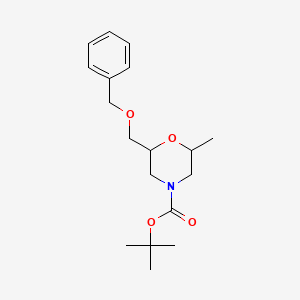
![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B13399695.png)
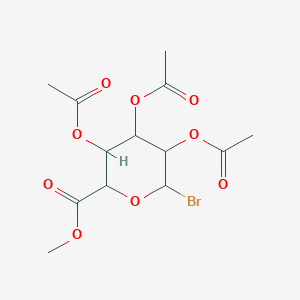
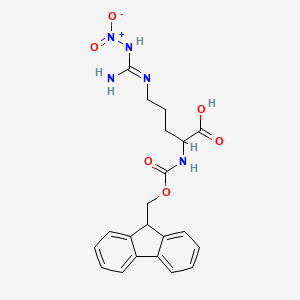
![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]pro](/img/structure/B13399717.png)
